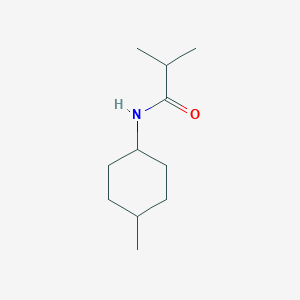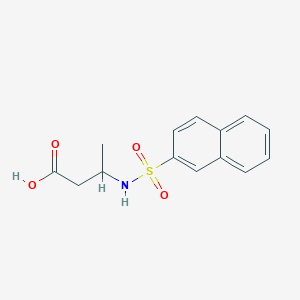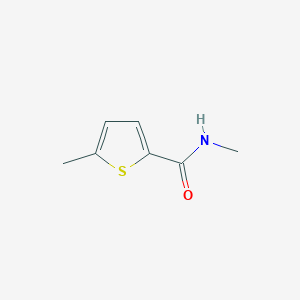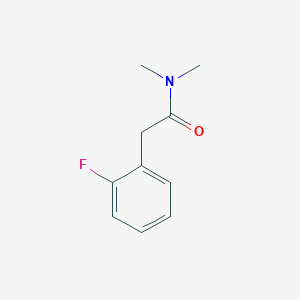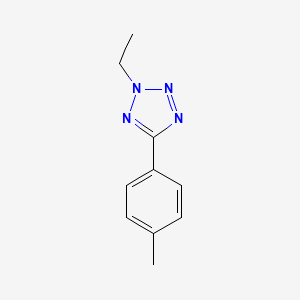
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole
Vue d'ensemble
Description
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetrazole (EMPT) is a heterocyclic organic compound that belongs to the tetrazole family. EMPT has been widely used in scientific research due to its unique chemical and physical properties. This compound has attracted significant attention in recent years because of its potential applications in various fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole can disrupt the balance of acid and base in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to the reduction of acid secretion in the stomach. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has several advantages for use in laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in drug development, and the exploration of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
In conclusion, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is a heterocyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical and physical properties make it a valuable tool for investigating the biochemical and physiological effects of carbonic anhydrase inhibition, as well as its potential applications in drug development and other areas of scientific research. Further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme carbonic anhydrase. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to exhibit anticonvulsant, anti-inflammatory, and anti-cancer properties.
Propriétés
IUPAC Name |
2-ethyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-14-12-10(11-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIGHLQXGAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)

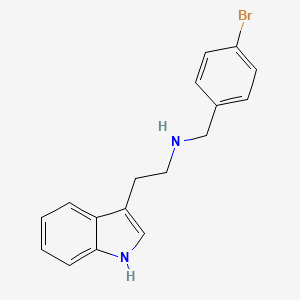
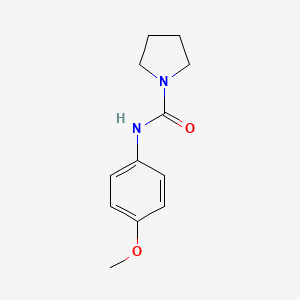
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

